Citronellyl acetate is a naturally occurring compound found in a variety of plant species, notably in the essential oils of citronella grass (Cymbopogon winterianus), lemon eucalyptus (Eucalyptus citriodora), kaffir lime (Citrus hystrix), and roses (Rosa rugosa). [, , , , , ] This monoterpene ester contributes to the characteristic aroma and flavor of these plants, exhibiting a fresh, citrusy, and floral scent. [, , , ]
Citronellyl acetate is classified as a terpene ester, derived from citronellol, which is predominantly found in essential oils from plants such as lemongrass and rose. It is recognized for its pleasant floral and citrus scent, making it valuable in the food, cosmetic, and pharmaceutical sectors. The compound can be sourced from natural essential oils or synthesized through various chemical processes.
The synthesis of citronellyl acetate can be achieved through several methods:
Citronellyl acetate has the molecular formula and features a characteristic ester functional group. The structure can be represented as follows:
Citronellyl acetate participates in various chemical reactions:
The mechanism of action for the synthesis of citronellyl acetate primarily involves nucleophilic attack by the alcohol on the carbonyl carbon of the acyl donor (e.g., acetic anhydride). The following steps outline this mechanism:
This mechanism is influenced by factors such as temperature, concentration of reactants, and presence of catalysts .
Citronellyl acetate exhibits several notable physical and chemical properties:
These properties make citronellyl acetate suitable for use in perfumery and flavoring applications.
Citronellyl acetate finds extensive applications across various fields:
Citronellyl acetate is systematically named as 3,7-dimethyloct-6-en-1-yl acetate, reflecting its branched aliphatic structure with an acetate functional group. The compound's molecular formula is C₁₂H₂₂O₂, with a molecular weight of 198.30 g/mol [1] [4] [5]. Its CAS Registry Number (150-84-5) provides a unique identifier for regulatory and commercial purposes [1] [3].
Table 1: Chemical Identifiers and Synonyms of Citronellyl Acetate
Identifier Type | Value |
---|---|
IUPAC Name | 3,7-dimethyloct-6-en-1-yl acetate |
Common Synonyms | β-Citronellyl acetate, Cephrol acetate, 3,7-Dimethyl-6-octenyl acetate |
CAS Registry Number | 150-84-5 |
FEMA Number | 2311 |
EC Number | 205-775-0 |
Structurally, citronellyl acetate contains a characteristic ester linkage (CO-O) confirmed by infrared spectroscopy, along with a branched-chain terpenoid backbone. The presence of a double bond between carbons 6 and 7 introduces geometric isomerism, though the compound is typically encountered as a racemate or mixture of stereoisomers [1] [3] [7]. Key spectral data include a characteristic GC-MS fragmentation pattern with major ions at m/z 69, 95, and 121, and a predicted Kovats Retention Index of approximately 1687 (polar column) [1] [7].
Citronellyl acetate’s history parallels the development of essential oil chemistry. Initially isolated as a minor component of Citrus hystrix (Kaffir lime) and other aromatic plants, its identification emerged during early 20th-century efforts to characterize plant volatiles [1] [6]. The compound gained industrial prominence when perfumers recognized its stability and rosaceous scent profile as superior to its alcohol precursor, citronellol. By the mid-20th century, advancements in esterification catalysis enabled its cost-effective synthesis, shifting production from botanical extraction to chemical manufacturing [6] [10]. The assignment of FEMA GRAS status (2311) in 1965 marked its transition into food flavoring, reflecting rigorous safety evaluations [8] [10]. Throughout its development, citronellyl acetate has exemplified the interplay between natural product chemistry and synthetic innovation.
In nature, citronellyl acetate occurs in trace amounts within essential oils of Citrus hystrix, pelargonium, and certain Cymbopogon species, typically constituting 0.5–3% of the volatile fraction [1] [3]. Its biosynthesis proceeds enzymatically via esterification of citronellol derived from geranyl diphosphate, a universal monoterpene precursor [7].
Table 2: Natural vs. Synthetic Production Methods
Aspect | Natural Occurrence | Synthetic Production |
---|---|---|
Source | Citrus hystrix, geranium, lemongrass | Esterification of citronellol with acetic anhydride |
Typical Yield | < 3% of essential oil | > 95% purity |
Key Process | Enzymatic esterification (in planta) | Acid-catalyzed (e.g., H₂SO₄) or enzymatic esterification |
Scale | Limited by plant biomass | Industrial scale (tons/year) |
Commercial synthesis dominates production, utilizing citronellol and acetic anhydride under acid catalysis (sulfuric acid or solid acids) at 60–80°C [6] [10]. Modern processes achieve 92–100% purity (GC) through fractional distillation, meeting specifications for food (FCC), fragrance (FG), and kosher applications [4] [8] [10]. The synthetic route offers consistent quality and scalability unattainable through natural extraction, though "natural" grades (derived from plant precursors) command premium markets in flavor and aromatherapy [8] [10].
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